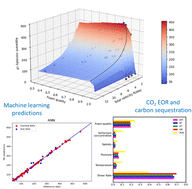Data-driven prediction of in situ CO2 foam strength for enhanced oil recovery and carbon sequestration†
RSC Advances Pub Date: 2022-12-14 DOI: 10.1039/D2RA05841C
Abstract
Carbon dioxide foam injection is a promising enhanced oil recovery (EOR) method, being at the same time an efficient carbon storage technology. The strength of CO2 foam under reservoir conditions plays a crucial role in predicting the EOR and sequestration performance, yet, controlling the strength of the foam is challenging due to the complex physics of foams and their sensitivity to operational conditions and reservoir parameters. Data-driven approaches for complex fluids such as foams can be an alternative method to the time-consuming experimental and conventional modeling techniques, which often fail to accurately describe the effect of all important related parameters. In this study, machine learning (ML) models were constructed to predict the oil-free CO2 foam apparent viscosity in the bulk phase and sandstone formations. Based on previous experimental data on various operational and reservoir conditions, predictive models were developed by employing six ML algorithms. Among the applied algorithms, neural network algorithms provided the most precise predictions for bulk and porous media. The established models were then used to compute the critical foam quality under different conditions and determine the maximum apparent foam viscosity, effectively controlling CO2 mobility to co-optimize EOR and CO2 sequestration.


Recommended Literature
- [1] A photostable fluorescent probe for rapid monitoring and tracking of a trans-membrane process and mitochondrial fission and fusion dynamics†
- [2] Electrolyte roadblocks to a magnesium rechargeable battery†
- [3] Notes
- [4] Adsorption of carbon dioxide on Cu(110) and on hydrogen and oxygen covered Cu(110) surfaces
- [5] Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I)†
- [6] Effect of temperature and exfoliation time on the properties of chemically exfoliated MoS2 nanosheets†
- [7] Coumarin-pyridone conjugate as a fluorescent tag for LFPs visualization and electrochemical sensor for nitrite detection†
- [8] Inside front cover
- [9] One-pot facile simultaneous in situ synthesis of conductive Ag–polyaniline composites using Keggin and Preyssler-type phosphotungstates
- [10] Recent progress of inorganic perovskite solar cells

Journal Name:RSC Advances
Research Products
-
CAS no.: 130348-90-2
-
CAS no.: 137361-05-8
-
CAS no.: 102185-16-0
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 129541-40-8









